2-(2-chloro-4-formylphenoxy)-N-(4-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-(2-chloro-4-formylphenoxy)-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4/c1-21-13-5-3-12(4-6-13)18-16(20)10-22-15-7-2-11(9-19)8-14(15)17/h2-9H,10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBDVSMJAZVOTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-4-formylphenoxy)-N-(4-methoxyphenyl)acetamide typically involves a multi-step process. One common method includes the following steps:
Formation of 2-(2-chloro-4-formylphenoxy)acetic acid: This can be achieved by reacting 2-chloro-4-formylphenol with chloroacetic acid under basic conditions.
Amidation Reaction: The resulting 2-(2-chloro-4-formylphenoxy)acetic acid is then reacted with 4-methoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Substitution Reactions
The triazole ring undergoes nucleophilic substitution at nitrogen or oxygen atoms. Key reactions include:
-
Microwave irradiation significantly improves reaction efficiency (e.g., 84% yield in 20 minutes for alkylation) .
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The chlorobenzyl group stabilizes intermediates via resonance, directing substitution to the triazole ring.
Cyclization Reactions
The compound participates in ring-forming reactions, particularly under acidic or oxidative conditions:
-
Cyclization with thionyl chloride produces derivatives showing 65% inhibition against Candida albicans at 50 µg/mL .
Condensation Reactions
The triazolone moiety reacts with aldehydes and amines to form Schiff bases or hydrazones:
| Reagent | Conditions | Product | Activity |
|---|---|---|---|
| 4-Diethylaminobenzaldehyde | AcOH, reflux, 1 h | Azomethine derivatives | Antioxidant (IC₅₀: 28 µM) |
| Hydrazine hydrate | EtOH, 70°C, 3 h | Hydrazone analogs |
Scientific Research Applications
Chemical Synthesis and Properties
Synthesis
The synthesis of 2-(2-chloro-4-formylphenoxy)-N-(4-methoxyphenyl)acetamide typically involves a multi-step process:
- Formation of 2-(2-chloro-4-formylphenoxy)acetic acid : This is achieved by reacting 2-chloro-4-formylphenol with chloroacetic acid under basic conditions.
- Amidation Reaction : The resulting acid is then reacted with 4-methoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the acetamide.
Chemical Reactions
This compound can undergo various chemical reactions, including:
- Oxidation : The aldehyde group can be oxidized to a carboxylic acid.
- Reduction : The aldehyde can be reduced to an alcohol.
- Substitution : The chloro group can be substituted with other nucleophiles.
Chemistry
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to the development of new compounds with enhanced properties.
Biology
Research has indicated potential antimicrobial and anticancer properties associated with this compound. Studies have shown that it may inhibit bacterial growth and exhibit cytotoxic effects against certain cancer cell lines.
Medicine
The compound is explored for its potential as a pharmaceutical agent due to its unique chemical structure, which may interact with biological targets effectively. Its mechanism of action may involve targeting bacterial cell walls or interfering with cellular signaling pathways in cancer cells.
Industry
In industrial applications, this compound is utilized in the development of specialty chemicals and materials, contributing to advancements in various fields such as agriculture and materials science.
Antimicrobial Studies
In comparative studies, this compound has shown superior biofilm inhibition compared to traditional antibiotics like cefadroxil. This suggests its potential as a novel antimicrobial agent.
Anticancer Evaluation
In vitro studies demonstrated that this compound significantly reduced the viability of HEPG2 liver cancer cells, indicating its potential role as an anticancer drug candidate.
Case Studies
- Antimicrobial Study : A study comparing various acetamide derivatives highlighted that this compound outperformed cefadroxil in biofilm inhibition assays, showcasing its potential as a novel antimicrobial agent.
- Anticancer Evaluation : In vitro evaluations revealed that this compound significantly reduced HEPG2 cell viability, supporting its candidacy for further anticancer drug development.
Mechanism of Action
The mechanism of action of 2-(2-chloro-4-formylphenoxy)-N-(4-methoxyphenyl)acetamide depends on its specific application. For instance, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cellular signaling pathways or DNA replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenoxy Core
2-(2-Chloro-4-formylphenoxy)-N-(2-chlorophenyl)acetamide (CAS 862659-78-7)
- Structural Difference : The acetamide is attached to a 2-chlorophenyl group instead of 4-methoxyphenyl.
- This compound may exhibit stronger halogen bonding in biological systems .
2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide (CAS 247592-74-1)
- Structural Difference: The phenoxy group has a methoxy (OMe) at position 2 and formyl at position 4, while the acetamide is linked to a 4-nitrophenyl group.
- Impact: The nitro group (NO₂) is strongly electron-withdrawing, enhancing reactivity in electrophilic substitutions but likely reducing bioavailability due to decreased solubility .
N-(3-Chloro-4-methylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide (CAS 579520-56-2)
- Structural Difference: Ethoxy (OEt) replaces chloro at position 2 of the phenoxy core, and the acetamide is linked to a 3-chloro-4-methylphenyl group.
- The methyl group on the phenyl ring may enhance metabolic stability .
Variations in the Acetamide-Linked Aryl Group
2-(4-Chloro-2-methylphenoxy)-N-(4-methoxyphenyl)acetamide (CAS 5540-94-3)
- Structural Difference: The phenoxy core has a methyl group at position 2 and chloro at position 4, while retaining the 4-methoxyphenyl acetamide.
N-(3-Chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide (CAS 349126-27-8)
Core Heterocycle Replacements
2-([1]Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-methoxyphenyl)acetamide (CAS 848689-93-0)
- Structural Difference: A benzofuropyrimidine sulfanyl group replaces the phenoxy core.
Physicochemical Properties
| Compound Name | Molecular Weight | Key Substituents | Melting Point (°C) | LogP (Predicted) |
|---|---|---|---|---|
| Target Compound | 324.16 | 2-Cl, 4-CHO, 4-OMe | Not Reported | ~2.8 |
| 2-(2-Cl-4-CHO-phenoxy)-N-(2-Cl-phenyl)acetamide | 324.16 | 2-Cl, 4-CHO, 2-Cl | Not Reported | ~3.2 |
| 2-(4-CHO-2-OMe-phenoxy)-N-(4-NO₂-phenyl)acetamide | 353.31 | 2-OMe, 4-CHO, 4-NO₂ | Not Reported | ~1.5 |
| N-(3-Cl-4-Me-phenyl)-2-(2-OEt-4-CHO-phenoxy)acetamide | 362.80 | 2-OEt, 4-CHO, 3-Cl, 4-Me | Not Reported | ~3.5 |
Biological Activity
2-(2-chloro-4-formylphenoxy)-N-(4-methoxyphenyl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential antimicrobial and anticancer properties. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, synthesis methods, and comparative studies with similar compounds.
The synthesis of this compound typically involves a multi-step process:
- Formation of 2-(2-chloro-4-formylphenoxy)acetic acid : This is achieved by reacting 2-chloro-4-formylphenol with chloroacetic acid under basic conditions.
- Amidation Reaction : The resulting acid is then reacted with 4-methoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the acetamide.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, showing effectiveness comparable to standard antibiotics. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with enzymatic functions critical for microbial survival .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies utilizing the MTT assay on liver carcinoma cell lines (HEPG2) revealed that it possesses cytotoxic effects, with IC50 values indicating its potency in reducing cell viability. The anticancer mechanism may involve the inhibition of cellular signaling pathways or DNA replication processes .
The biological activity of this compound is attributed to its unique chemical structure, which allows it to interact effectively with various molecular targets:
- Antimicrobial Action : It may bind to specific enzymes or receptors within bacterial cells, leading to cell death.
- Anticancer Action : The presence of chloro and formyl groups enhances binding affinity to target proteins involved in cancer cell proliferation and survival.
Comparative Analysis
A comparative analysis with similar compounds reveals distinct advantages:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |
|---|---|---|---|
| This compound | High | Moderate | Contains both chloro and formyl groups |
| 2-(2-chloro-4-formylphenoxy)propanoic acid | Moderate | Low | Lacks methoxy group |
| 2-(2-chloro-4-formylphenoxy)ethanol | Low | Moderate | Different functional group composition |
Case Studies
- Antimicrobial Study : In a study comparing various acetamide derivatives, this compound outperformed cefadroxil in biofilm inhibition assays, showcasing its potential as a novel antimicrobial agent .
- Anticancer Evaluation : In vitro studies demonstrated that this compound significantly reduced HEPG2 cell viability, supporting its role as a candidate for further anticancer drug development.
Q & A
Q. What are the key considerations for synthesizing 2-(2-chloro-4-formylphenoxy)-N-(4-methoxyphenyl)acetamide, and which analytical techniques validate its purity?
Answer: The synthesis typically involves multi-step reactions, such as nucleophilic aromatic substitution (for chloro and methoxy groups) and amide bond formation. Key steps include:
- Coupling reactions : Use of coupling agents like EDCI/HOBt for acetamide formation.
- Solvent selection : Ethanol or dichloromethane under reflux conditions to enhance reaction efficiency .
- Catalysts : Sodium hydroxide for deprotonation during substitutions .
Q. Validation methods :
- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity via chemical shifts (e.g., formyl proton at ~9.8 ppm, aromatic protons in the 6.5–8.0 ppm range) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% is typical for bioactive studies) .
Q. How does the compound’s structural features influence its potential biological activity?
Answer:
- Chloro and formyl groups : Enhance electrophilicity, enabling covalent interactions with biological targets (e.g., enzyme active sites) .
- Methoxyphenyl moiety : Increases lipophilicity, improving membrane permeability for intracellular targets .
- Phenoxy-acetamide backbone : Mimics structural motifs in known enzyme inhibitors (e.g., kinase inhibitors), suggesting potential for anticancer activity .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?
Answer:
- Design of Experiments (DoE) : Statistically vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions .
- In-line monitoring : Use HPLC or FTIR to track reaction progress and minimize side products .
- Purification techniques : Gradient column chromatography or recrystallization in ethanol/water mixtures to isolate high-purity fractions .
Example optimization : Increasing reaction temperature from 25°C to 60°C improved amidation yield by 22% in similar acetamide syntheses .
Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
Answer:
- Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) to reduce variability .
- Orthogonal validation : Confirm enzyme inhibition via both fluorescence-based assays (e.g., ATPase activity) and cellular proliferation assays .
- Meta-analysis : Compare structural analogs (e.g., 2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide) to identify substituent-dependent activity trends .
Q. How can researchers evaluate the compound’s enzyme inhibition potential and binding mechanisms?
Answer:
- In vitro assays :
- Fluorescence polarization : Measure displacement of fluorescent ligands from enzyme active sites.
- Kinetic analysis : Determine inhibition constants (Ki) using Lineweaver-Burk plots .
- Computational modeling :
- Molecular docking (AutoDock Vina) : Predict binding poses with target enzymes (e.g., COX-2 or PARP) .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
Case study : A structurally similar compound showed IC₅₀ = 1.2 μM against PARP1, with docking revealing hydrogen bonds between the formyl group and Ser904 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
